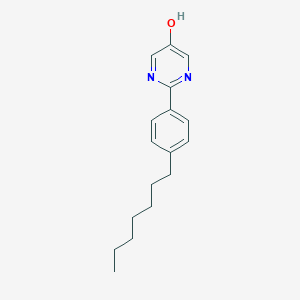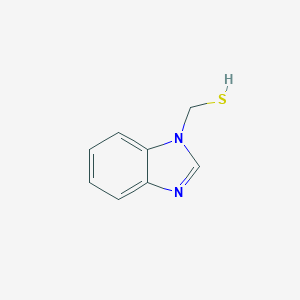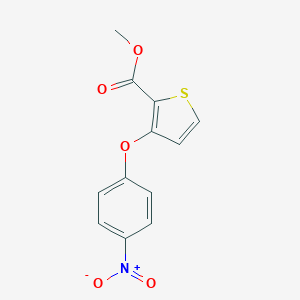
Pipotiazine palmitate
Overview
Description
Pipotiazine Palmitate is an antipsychotic indicated for the management of chronic, non-agitated schizophrenic patients . It is a member of the phenothiazine family of tranquilizing agents .
Molecular Structure Analysis
The molecular formula of Pipotiazine Palmitate is C40H63N3O4S2 . The IUPAC name is 2- [1- [3- [2- (dimethylsulfamoyl)phenothiazin-10-yl]propyl]piperidin-4-yl]ethyl hexadecanoate . The molecular weight is 714.1 g/mol .Physical And Chemical Properties Analysis
Pipotiazine Palmitate has a molecular weight of 714.08 g/mol . The molecular formula is C40H63N3O4S2 . The IUPAC name is 2- [1- [3- [2- (dimethylsulfamoyl)phenothiazin-10-yl]propyl]piperidin-4-yl]ethyl hexadecanoate .Scientific Research Applications
Antipsychotic Treatment
Pipotiazine Palmitate is a type of phenothiazine derivative that has been used as an antipsychotic treatment . It has actions similar to those of other phenothiazines .
Treatment for Schizophrenia
Pipotiazine Palmitate has been used in the treatment of schizophrenia . A review was undertaken to determine the effects of Pipotiazine Palmitate for schizophrenia in comparison to placebo, other oral antipsychotics, and other depot antipsychotics .
Long-Acting Injection (LAI)
Pipotiazine Palmitate was available as a long-acting injection (LAI), which is often used in patients with a history of nonadherence with oral treatment . The main advantage of LAIs is that adherence is transparent .
Switching Away from Pipotiazine Palmitate
Pipotiazine Palmitate injection was globally withdrawn in March 2015 due to a shortage of its active ingredient . Therefore, clinicians needed to switch to another antipsychotic as existing stocks ran out . This process and its impact on hospitalization were evaluated in a naturalistic study .
Impact on Hospitalization
Switching away from Pipotiazine Palmitate was associated with significant clinical deterioration in patients who switched to an oral antipsychotic, whereas most patients who switched to another depot treatment maintained stability .
Side Effects
Among the different phenothiazine derivatives, Pipotiazine is less sedating and to have a weak propensity for causing hypotension or potentiating the effects of CNS depressants and anesthetics . However, it produces a high incidence of extrapyramidal reactions .
Mechanism of Action
Target of Action
Pipotiazine palmitate primarily targets dopaminergic receptors in the brain, specifically the D2 subtype . Dopamine is a key neurotransmitter implicated in the regulation of mood, cognition, and behavior .
Mode of Action
Pipotiazine palmitate acts as an antagonist (blocking agent) on different postsynaptic receptors . It blocks dopaminergic receptors (subtypes D1, D2, D3, and D4), which have different antipsychotic properties on productive and unproductive symptoms . It also interacts with serotonergic receptors (5-HT1 and 5-HT2), histaminergic receptors (H1), alpha1/alpha2-receptors, and muscarinic (cholinergic) M1/M2-receptors .
Biochemical Pathways
The drug’s antagonistic action on dopamine and serotonin receptors helps normalize dopamine activity in the cortical regions . It also affects the neuroactive ligand-receptor interaction, serotonergic synapse, and dopaminergic synapse pathways .
Pharmacokinetics
The pharmacokinetics of pipotiazine palmitate is complex due to its long-acting nature . The onset of action usually appears within the first 2 to 3 days after injection, and the effects of the drug on psychotic symptoms are significant within one week . Maintenance doses are usually within the range of 50-200 mg every month .
Result of Action
The primary result of pipotiazine palmitate’s action is the management of chronic, non-agitated schizophrenic patients . It reduces the activity of dopamine receptors in the limbic system, leading to a decrease in psychotic symptoms . It can produce a high incidence of extrapyramidal reactions .
Future Directions
properties
IUPAC Name |
2-[1-[3-[2-(dimethylsulfamoyl)phenothiazin-10-yl]propyl]piperidin-4-yl]ethyl hexadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H63N3O4S2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-22-40(44)47-32-27-34-25-30-42(31-26-34)28-19-29-43-36-20-17-18-21-38(36)48-39-24-23-35(33-37(39)43)49(45,46)41(2)3/h17-18,20-21,23-24,33-34H,4-16,19,22,25-32H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTOYYUONFQWSMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCCC1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H63N3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5048970 | |
| Record name | Pipothiazine palmitate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5048970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
714.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pipotiazine palmitate | |
CAS RN |
37517-26-3 | |
| Record name | Pipotiazine palmitate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37517-26-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pipotiazine palmitate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037517263 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pipothiazine palmitate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5048970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[1-[3-[2-[(dimethylamino)sulphonyl]-10H-phenothiazin-10-yl]propyl]piperidin-4-yl]ethyl palmitate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.652 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PIPOTIAZINE PALMITATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Q3H01QRMI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridine](/img/structure/B26382.png)



